![molecular formula C7H14O B2475280 [2-(Propan-2-yl)cyclopropyl]methanol CAS No. 1512049-48-7](/img/structure/B2475280.png)
[2-(Propan-2-yl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(Propan-2-yl)cyclopropyl]methanol” is a chemical compound with the molecular formula C7H14O . It is also known as (2-isopropyl-2-methylcyclopropyl)methanol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with a methanol (CH2OH) and an isopropyl group (CH(CH3)2) attached . The InChI code for this compound is 1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a colourless liquid . It has a molecular weight of 114.19 . The compound should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms
One area of application involves the exploration of chemical synthesis and reaction mechanisms. For example, studies have shown methodologies for synthesizing complex organic structures, such as halohydrofurans, through catalyzed reactions involving cyclopropyl methanols, showcasing efficient one-pot, two-step methods under mild conditions (Mothe et al., 2011). Another study highlights the transformation of cyclopropyl substituted acrylate esters to propionate esters using specific reduction techniques that preserve the cyclopropyl ring's integrity and stereochemistry (He & Deng, 2002).
Material and Catalytic Applications
Research also extends to the catalytic applications of compounds involving cyclopropyl groups. For instance, the catalytic oxidation of aliphatic alcohols, including methanol and propanols, has been studied in the presence of specific palladium complexes, highlighting the mechanisms and efficiencies of these oxidation processes (Potekhin, Soloveva, & Potekhin, 2003). Another significant application is in the synthesis of biodiesel, where propan-2-ol serves as an acyl acceptor in lipase-catalyzed transesterification reactions, demonstrating a sustainable approach to biofuel production (Modi et al., 2006).
Spectroscopy and Molecular Structure Analysis
Spectroscopic studies and molecular structure analysis represent another crucial application. Investigations into the interactions of methanol with water and other compounds provide insights into methanol's role as an inhibitor in clathrate hydrate formation, with implications for understanding and controlling these processes (Vu & Shultz, 2011). Additionally, the study of intramolecular hydrogen bonding in cyclopropyl methanol derivatives through microwave spectroscopy offers detailed insights into molecular conformations and stability (Møllendal, Leonov, & Meijere, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
(2-propan-2-ylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(2)7-3-6(7)4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGGMTJTUQQFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)

![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)
![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)
![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)
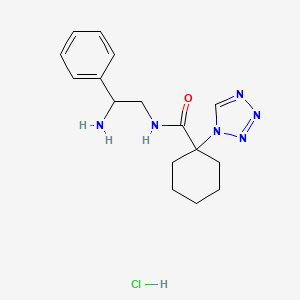
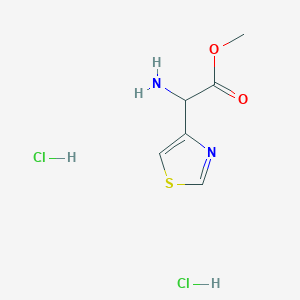
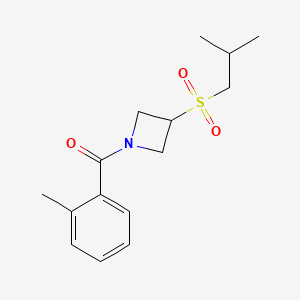
![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)
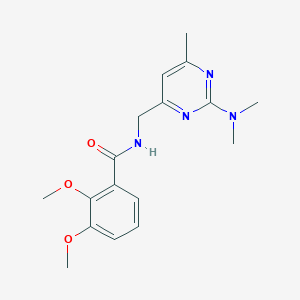

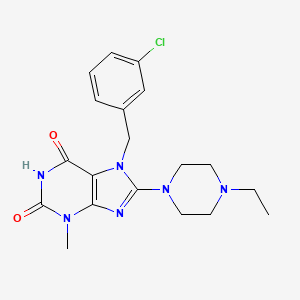
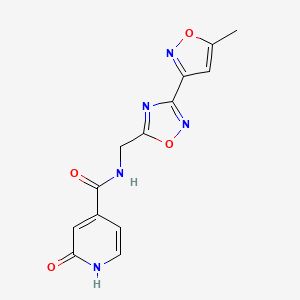
![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)